1-(Cyclopropylmethyl)-4-methoxybenzene

Descripción

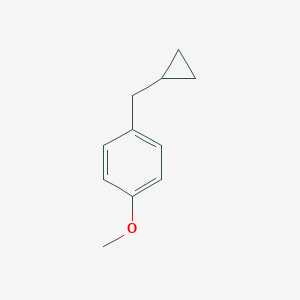

1-(Cyclopropylmethyl)-4-methoxybenzene (CAS: 16510-27-3) is an aromatic ether with the molecular formula C₁₁H₁₄O and a molecular weight of 162.232 g/mol . Structurally, it consists of a methoxy-substituted benzene ring linked to a cyclopropylmethyl group. This compound is also known by synonyms such as 4-(Cyclopropylmethyl)anisole and p-(Cyclopropylmethyl)anisole .

Key applications include:

- Organic Synthesis: Used as a radical clock in mechanistic studies due to its cyclopropane ring, which undergoes ring-opening reactions under radical conditions (e.g., yielding 20% product in a photoredox/nickel dual-catalyzed arylation reaction) .

- Flavor and Fragrance Industry: Registered under FEMA GRAS 4759, it imparts anisic, herbaceous, and licorice-like notes, often used in perfumery and flavor formulations .

Propiedades

IUPAC Name |

1-(cyclopropylmethyl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-12-11-6-4-10(5-7-11)8-9-2-3-9/h4-7,9H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLSJFDJYSSUIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051773 | |

| Record name | 1-(Cyclopropylmethyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless liquid, Anise-like sweet, spicy aroma | |

| Record name | 1-Cyclopropanemethyl-4-methoxybenzene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2164/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble, Soluble (in ethanol) | |

| Record name | 1-Cyclopropanemethyl-4-methoxybenzene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2164/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9849-0.9900 | |

| Record name | 1-Cyclopropanemethyl-4-methoxybenzene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2164/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

16510-27-3 | |

| Record name | 1-(Cyclopropylmethyl)-4-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16510-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Cyclopropylmethyl)-4-methoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016510273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-(cyclopropylmethyl)-4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(Cyclopropylmethyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-CYCLOPROPYLMETHYL-4-METHOXYBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-cyclopropylmethyl-4-methoxy benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(CYCLOPROPYLMETHYL)-4-METHOXYBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5O4EJ2WVY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylmethyl)-4-methoxybenzene typically involves the following steps:

Cyclopropylmethylation: The introduction of the cyclopropylmethyl group can be achieved through a cyclopropanation reaction. This involves the reaction of a suitable precursor, such as cyclopropylmethyl bromide, with a benzene derivative under specific conditions.

Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction, where a methoxy group replaces a leaving group on the benzene ring. This can be achieved using reagents like sodium methoxide in methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation and methoxylation reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.

Análisis De Reacciones Químicas

Types of Reactions

1-(Cyclopropylmethyl)-4-methoxybenzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in the presence of a Lewis acid catalyst for bromination.

Major Products

Oxidation: Formation of cyclopropylmethyl-4-methoxybenzoic acid.

Reduction: Formation of cyclopropylmethyl-4-methoxybenzyl alcohol.

Substitution: Formation of 1-(Cyclopropylmethyl)-4-bromomethoxybenzene.

Aplicaciones Científicas De Investigación

1-(Cyclopropylmethyl)-4-methoxybenzene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(Cyclopropylmethyl)-4-methoxybenzene involves its interaction with specific molecular targets and pathways. The cyclopropylmethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the methoxy group can influence its electronic properties and reactivity. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.

Comparación Con Compuestos Similares

Table 1: Structural Comparison

Reactivity and Stability

- Radical Reactivity : The cyclopropane ring in this compound undergoes radical-induced ring-opening, a property exploited in mechanistic studies . In contrast, estragole (allyl-substituted) participates in electrophilic additions but lacks radical-clock behavior.

- Substitution Reactions : 1-(1-Chloroethyl)-4-methoxybenzene is reactive in nucleophilic substitutions due to its labile chlorine atom , whereas the ethynyl group in 1-(1-Ethynylcyclopropyl)-4-methoxybenzene enables click chemistry or alkyne-based coupling .

Physical and Chemical Properties

Table 2: Key Properties

Actividad Biológica

1-(Cyclopropylmethyl)-4-methoxybenzene, also known as Toscanol, is an organic compound characterized by a cyclopropylmethyl group attached to a methoxy-substituted benzene ring. This compound has garnered attention in various fields, particularly for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : CHO

- CAS Number : 16510-27-3

The structure consists of a cyclopropyl group that may enhance its binding affinity to biological targets due to its unique steric and electronic properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens.

- Anti-inflammatory Effects : It is being investigated for its potential to modulate inflammatory responses, which could have implications for treating inflammatory diseases.

- Analgesic Activity : Some derivatives of this compound have shown promise in pain relief studies, indicating potential use as analgesics.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The cyclopropylmethyl group enhances the compound's ability to bind to certain receptors or enzymes. The methoxy group influences the electronic properties, potentially affecting the reactivity and interaction with biological molecules.

Antimicrobial Activity

A study conducted by researchers at PubMed explored the antimicrobial properties of various cyclopropyl-substituted compounds. The findings indicated that this compound exhibited significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound in developing new antimicrobial agents.

Anti-inflammatory Effects

Research published in pharmaceutical journals has demonstrated that compounds similar to this compound can inhibit inflammatory pathways. These studies utilized in vitro models to assess the compound's ability to reduce pro-inflammatory cytokine production, indicating a potential mechanism for its anti-inflammatory effects.

Analgesic Properties

In vivo studies have shown that derivatives of this compound exhibit analgesic properties comparable to established pain relievers. These studies focused on the compound's interaction with opioid receptors, suggesting a dual mechanism involving both central and peripheral pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Cyclopropylbenzene | Lacks methoxy group | Limited reactivity |

| 4-Methoxybenzyl alcohol | Lacks cyclopropylmethyl group | Moderate activity |

| Cyclopropylmethyl chloride | Lacks aromatic ring | Low biological activity |

This compound stands out due to its unique combination of structural features that enhance its reactivity and biological activity compared to similar compounds.

Q & A

Q. What are the recommended safety protocols for handling 1-(Cyclopropylmethyl)-4-methoxybenzene in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, safety goggles, and face shields. Use respiratory protection (e.g., P95 respirators) if ventilation is insufficient .

- Ventilation: Ensure fume hoods or local exhaust systems are operational to minimize inhalation exposure .

- Storage: Store in a cool, dry place away from direct sunlight and incompatible substances (e.g., oxidizers). Label containers clearly with hazard warnings .

- Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose of as hazardous waste. Avoid discharge into waterways .

Q. How can researchers characterize the purity and structural identity of this compound?

Answer:

- Chromatography: Use HPLC or GC-MS with a polar stationary phase to assess purity and detect impurities .

- Spectroscopy: Employ -NMR and -NMR to confirm the cyclopropylmethyl and methoxy substituents. Compare spectra with computational predictions (e.g., DFT) .

- Elemental Analysis: Validate molecular formula (CHO) via combustion analysis .

Q. What synthetic routes are feasible for this compound?

Answer:

- Cross-Coupling Reactions: Utilize Suzuki-Miyaura coupling between 4-methoxyphenylboronic acid and cyclopropylmethyl halides under palladium catalysis .

- Grignard Reagents: React 4-methoxybenzaldehyde with cyclopropylmethylmagnesium bromide, followed by dehydration .

- Optimization: Monitor reaction progress via TLC and optimize conditions (e.g., solvent polarity, temperature) to enhance yield .

Advanced Research Questions

Q. How can computational modeling address gaps in toxicity and environmental data for this compound?

Answer:

- QSPR Models: Predict acute toxicity (e.g., LC) using quantitative structure-property relationships based on molecular descriptors like logP and polar surface area .

- Molecular Dynamics Simulations: Study interactions with biological targets (e.g., cytochrome P450 enzymes) to infer metabolic pathways .

- Ecological Risk Assessment: Apply fugacity models to estimate bioaccumulation potential and soil mobility in lieu of experimental data .

Q. What experimental strategies are recommended to resolve contradictions in reported toxicity data?

Answer:

- Dose-Response Studies: Conduct in vitro assays (e.g., MTT on HepG2 cells) across multiple concentrations to establish EC values .

- Comparative Analysis: Benchmark against structurally similar compounds (e.g., 4-methoxybenzene derivatives) to identify trends in toxicity profiles .

- Mechanistic Studies: Use fluorescence-based assays to evaluate ROS generation or mitochondrial membrane disruption .

Q. How can researchers design experiments to investigate the environmental persistence of this compound?

Answer:

- Biodegradation Assays: Perform OECD 301 tests with activated sludge to measure degradation half-life under aerobic conditions .

- Photolysis Studies: Exclude the compound to UV-Vis light (λ = 254–365 nm) and monitor degradation via LC-MS/MS .

- Soil Column Experiments: Assess leaching potential by measuring adsorption coefficients (K) in loam and sandy soils .

Q. What advanced techniques are suitable for studying reaction mechanisms involving this compound?

Answer:

- Isotopic Labeling: Use -labeled methoxy groups to track substitution pathways in nucleophilic aromatic reactions .

- Kinetic Isotope Effects (KIE): Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .

- In Situ Spectroscopy: Monitor intermediates via FTIR or Raman spectroscopy during catalytic reactions .

Methodological Notes

- Data Gaps: Current SDS indicate limited toxicity and ecological data . Prioritize experimental validation of computational predictions.

- Safety Compliance: Adhere to CLP/GHS classifications (Acute Toxicity Category 4 for oral/dermal/inhalation routes) .

- Waste Disposal: Follow hazardous waste regulations (e.g., incineration with scrubbers for halogenated byproducts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.